1-Propan-2-yliminopropan-2-one
Description
1-Propan-2-yliminopropan-2-one is an iminoketone compound with the structural formula (CH₃)₂C=N–C(O)CH₃. This molecule features both a ketone (C=O) and an imine (C=N) functional group, which confers unique reactivity and physicochemical properties.
Properties
CAS No. |
104257-44-5 |
|---|---|
Molecular Formula |
C6H11NO |
Molecular Weight |
113.16 g/mol |
IUPAC Name |
1-propan-2-yliminopropan-2-one |
InChI |
InChI=1S/C6H11NO/c1-5(2)7-4-6(3)8/h4-5H,1-3H3 |
InChI Key |
OCRUFPOAHLAWJA-UHFFFAOYSA-N |
SMILES |
CC(C)N=CC(=O)C |
Canonical SMILES |
CC(C)N=CC(=O)C |
Synonyms |
2-Propanone, 1-[(1-methylethyl)imino]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-Propan-2-yliminopropan-2-one with three analogous compounds, focusing on structural features, functional groups, and inferred properties:
Key Findings from Structural and Functional Comparisons:
Reactivity Differences: The imine group in this compound is more reactive toward hydrolysis compared to the ketones in analogs like 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one. This is supported by studies on imine hydrolysis kinetics in related compounds . Thiophene-containing analogs (e.g., 1-(2-Thienyl)-1-propanone) exhibit aromatic stabilization, reducing electrophilic attack susceptibility compared to aliphatic ketones .
The electron-withdrawing chlorine in 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one increases the electrophilicity of the ketone, enhancing reactivity toward nucleophiles .
Computational Insights :
- Tools like AutoDock Vina () could predict binding affinities for these compounds in biological systems. For example, the bicyclic amine derivative (CAS 20041-49-0) may show stronger receptor interactions due to its structural complexity and charged hydrochloride form .
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